2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate
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Overview
Description
Preparation Methods
The synthesis of FR-31564 involves several steps:
Condensation of 1,3-dibromopropane with diethyl phosphonate: This reaction produces diethyl 3-bromopropylphosphonate.
Reaction with butyraldehyde oxime: Using sodium ethoxide in ethanol, diethyl 3-(butylideneamino)propylphosphonate-N-oxide is formed.
Hydrolysis: The final compound is obtained by hydrolyzing the intermediate with hydrochloric acid in refluxing acetic acid.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
FR-31564 undergoes various chemical reactions:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents include sodium ethoxide and hydrochloric acid, which facilitate the substitution of different functional groups.
Hydrolysis: This reaction is crucial for converting intermediates into the final product.
The major products formed from these reactions include various phosphonate derivatives, which are essential for the compound’s biological activity.
Scientific Research Applications
FR-31564 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphonate chemistry and developing new synthetic methods.
Biology: The compound is used to study bacterial resistance mechanisms and the role of phosphonates in biological systems.
Medicine: FR-31564 is an effective antimalarial agent and is also used to treat bacterial infections, particularly those caused by gram-negative bacteria
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
FR-31564 exerts its effects by inhibiting the biosynthesis of isoprenoids, which are essential components of bacterial cell membranes. It specifically targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, blocking the mevalonate-independent pathway of isoprene synthesis. This inhibition leads to a reduction in the production of essential isoprenoids, ultimately causing bacterial cell death .
Comparison with Similar Compounds
FR-31564 is similar to other phosphonate antibiotics such as FR-32863 and FR-33289. it is unique in its ability to inhibit the mevalonate-independent pathway of isoprene synthesis, making it particularly effective against certain bacterial strains and malaria parasites . Other similar compounds include:
FR-32863: Another phosphonate antibiotic with similar antibacterial properties.
FR-33289: A phosphonate antibiotic produced by a different strain of Streptomyces.
Properties
CAS No. |
107188-37-4 |
---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |
InChI Key |
LHBDZFJPOIRNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Synonyms |
2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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